N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
Overview
Description
N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexylmethylamine intermediate: This involves the reaction of cyclohexylamine with formaldehyde and formic acid to yield N-methylcyclohexylamine.
Introduction of the morpholine ring: The N-methylcyclohexylamine is then reacted with morpholine in the presence of a suitable catalyst to form the N-methyl-N-(1-morpholin-4-ylcyclohexyl)methylamine.
Formation of the pyrazinyl-oxadiazole moiety: This step involves the reaction of 3-pyrazinylcarboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with a suitable reagent to form the 1,2,4-oxadiazole ring.
Final coupling reaction: The N-methyl-N-(1-morpholin-4-ylcyclohexyl)methylamine is then coupled with the 1,2,4-oxadiazole derivative under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the pyrazinyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Amine derivatives.
Substitution: Substituted morpholine and pyrazinyl derivatives.
Scientific Research Applications
N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine
- 4-methylmorpholine
- N-methylmorpholine
Uniqueness
N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine is unique due to the presence of the pyrazinyl-oxadiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-24(14-17-22-18(23-27-17)16-13-20-7-8-21-16)15-19(5-3-2-4-6-19)25-9-11-26-12-10-25/h7-8,13H,2-6,9-12,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSABLRDMGAUWQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=NC=CN=C2)CC3(CCCCC3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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